

# comparing the efficacy of pregnenolone versus DHEA on cognitive function

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Analysis of Pregnenolone and DHEA on Cognitive Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurosteroids **pregnenolone** and dehydroepiandrosterone (DHEA), focusing on their respective efficacies in modulating cognitive function. The information presented is synthesized from preclinical data and clinical trials to support research and development in neurotherapeutics.

#### Introduction to Neurosteroids

**Pregnenolone** (PREG) and DHEA are endogenous neurosteroids synthesized within the central nervous system and peripheral glands. **Pregnenolone** is often termed the "mother hormone" as it is the primary precursor from which all other steroid hormones, including DHEA, testosterone, and estrogens, are derived. Both molecules have been investigated for their potential to enhance cognitive processes, protect neural circuits, and mitigate age-related cognitive decline, though their mechanisms and clinical evidence bases differ significantly.

## **Mechanisms of Action & Signaling Pathways**

The cognitive effects of **Pregnenolone** and DHEA are mediated through distinct molecular pathways. **Pregnenolone** primarily modulates neurotransmitter systems directly involved in



learning and memory, whereas DHEA appears to exert more general neuroprotective and antistress effects.

#### Pregnenolone's Signaling Pathway

**Pregnenolone** and its sulfate ester (PregS) act as potent modulators of key neurotransmitter receptors. A primary mechanism is the positive allosteric modulation of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory formation.[1][2] Additionally, **pregnenolone** has been shown to stimulate the release of acetylcholine, a neurotransmitter fundamental to memory and attention.[3][4][5] Animal studies suggest these actions may also promote the repair of the myelin sheath, which insulates nerve fibers and ensures efficient neural communication.[3][6]



Click to download full resolution via product page

Fig. 1: Pregnenolone's Pro-Cognitive Signaling Pathway.



#### **DHEA's Signaling Pathway**

DHEA's neurobiological influence is largely characterized by its neuroprotective properties. It functions as a functional antagonist to the stress hormone cortisol, thereby mitigating the neurotoxic effects of chronic stress.[7] DHEA also exhibits antioxidant properties and is believed to promote neurogenesis, particularly in the hippocampus.[7][8] While it is a precursor to sex steroids which have their own cognitive effects, DHEA's direct cognitive impact appears less pronounced than that of **pregnenolone**.



Click to download full resolution via product page

Fig. 2: DHEA's Neuroprotective Signaling Pathway.

## **Comparative Efficacy: Human Clinical Trials**

Direct head-to-head clinical trials comparing **pregnenolone** and DHEA for cognitive enhancement are exceptionally rare. The majority of data comes from separate trials







investigating each compound against a placebo. The available evidence suggests **pregnenolone** may hold more specific promise for cognitive enhancement, whereas the utility of DHEA for this purpose is not well-supported by rigorous studies.[3][9]

One key study by Ritsner et al. (2010) provides a rare direct comparison in patients with schizophrenia or schizoaffective disorder, finding that low-dose **pregnenolone**, but not DHEA, significantly improved measures of attention and working memory.



| Study<br>(Year)          | Compoun<br>d     | Populatio<br>n                                    | Dosage        | Duration | Cognitive<br>Domain(s<br>)<br>Assessed  | Key<br>Quantitati<br>ve<br>Outcome                                                                                       |
|--------------------------|------------------|---------------------------------------------------|---------------|----------|-----------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Ritsner et<br>al. (2010) | Pregnenol<br>one | Schizophre nia / Schizoaffe ctive Disorder (n=58) | 30 mg/day     | 8 Weeks  | Attention,<br>Working<br>Memory         | Improved performanc e vs. placebo and DHEA groups. Specific scores not available in abstract.                            |
| Ritsner et<br>al. (2010) | DHEA             | Schizophre nia / Schizoaffe ctive Disorder (n=58) | 400<br>mg/day | 8 Weeks  | Attention,<br>Working<br>Memory         | No<br>significant<br>benefit on<br>cognitive<br>measures<br>compared<br>to placebo.                                      |
| Marx et al. (2009)       | Pregnenol        | Schizophre nia / Schizoaffe ctive Disorder (n=21) | 500<br>mg/day | 8 Weeks  | General<br>Cognition<br>(BACS,<br>MCCB) | No significant group difference vs. placebo on composite scores. However, serum PREG increase correlated with BACS score |



|                                    |      |                                     |                                 |          |                                             | improveme<br>nt (rs=0.81,<br>p=0.022).                                                                                                     |
|------------------------------------|------|-------------------------------------|---------------------------------|----------|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Wolf et al.<br>(1998)[2]<br>[3]    | DHEA | Healthy<br>Elderly<br>(n=75)        | 50 mg/day                       | 2 Weeks  | Selective<br>Attention,<br>Visual<br>Memory | Prevented stress-induced attention decline (p=0.85 vs p<0.05 for placebo). Impaired visual memory recall post-stress vs. placebo (p<0.01). |
| DAWN<br>Trial (2008)<br>[1]        | DHEA | Healthy<br>Elderly<br>(n=225)       | 50 mg/day                       | 1 Year   | General<br>Cognition<br>(6 tests)           | No difference between DHEA and placebo groups in change over time (P>0.10).                                                                |
| van<br>Niekerk<br>(2001)[3]<br>[6] | DHEA | Healthy<br>Elderly<br>Men<br>(n=46) | Not<br>specified in<br>abstract | 3 Months | General<br>Cognitive<br>Function            | No effect<br>on<br>cognitive<br>function.                                                                                                  |

Note: Detailed quantitative data such as mean scores and standard deviations were not available in the cited abstracts. Outcomes are based on the reported statistical significance.



## **Experimental Protocols**

Understanding the methodologies of key trials is essential for interpreting the results and designing future studies.

Protocol: Ritsner et al. (2010) - PREG vs. DHEA in Schizophrenia

- Study Design: A multi-center, 8-week, randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: 58 patients meeting DSM-IV criteria for chronic schizophrenia or schizoaffective disorder, maintained on stable antipsychotic medication.
- Intervention Arms:
  - Pregnenolone (30 mg/day) + Antipsychotic
  - Pregnenolone (200 mg/day) + Antipsychotic
  - DHEA (400 mg/day) + Antipsychotic
  - Placebo + Antipsychotic
- Primary Outcome Measures: Changes in clinical symptom scores (e.g., PANSS) and cognitive functioning.
- Cognitive Assessment: A battery of tests assessing domains including attention and working memory. The specific tests used were not detailed in the available abstract.
- Key Findings: The low-dose (30 mg/day) pregnenolone group showed significant
  amelioration of positive symptoms and improvement in attention and working memory
  performance compared to placebo and DHEA groups. The DHEA group did not show
  significant cognitive improvement.

Protocol: Wolf et al. (1998) - DHEA and Stress in the Elderly

• Study Design: A 2-week, randomized, double-blind, placebo-controlled trial.



- Participants: 75 healthy elderly men and women (ages 59-81).
- Intervention Arms:
  - DHEA (50 mg/day)
  - Placebo
- Procedure: After the 2-week treatment period, participants were exposed to a standardized psychosocial laboratory stressor (Trier Social Stress Test).
- Cognitive Assessment: Declarative memory tests (visual-verbal and spatial) and an attention test were administered before and after the stressor.
- Key Findings: The DHEA group did not show the significant deterioration in selective
  attention post-stress that was observed in the placebo group. However, the DHEA group
  showed significant impairment in the recall of visual material learned before the stressor.[2]
   [3]

## **Experimental Workflow**

The design of a typical randomized controlled trial (RCT) for assessing these compounds follows a standardized workflow to ensure objectivity and minimize bias.





Click to download full resolution via product page

Fig. 3: Standardized Workflow for a Comparative Clinical Trial.

#### **Conclusion and Future Directions**

The current body of evidence, while limited, suggests a differential effect of **pregnenolone** and DHEA on cognitive function. **Pregnenolone**, through its direct modulation of NMDA and cholinergic systems, shows preliminary promise as a pro-cognitive agent, particularly in populations with existing psychiatric disorders like schizophrenia.[7] In contrast, the evidence for DHEA as a cognitive enhancer in healthy aging populations is largely negative, with multiple systematic reviews and large-scale trials finding no significant benefit.[1][9]



For drug development professionals, **pregnenolone** and its synthetic analogs may represent a more promising avenue for the development of novel cognitive enhancers. Future research should prioritize:

- Direct, Head-to-Head Trials: Well-powered RCTs directly comparing pregnenolone and
   DHEA in various populations (healthy aging, mild cognitive impairment) are critically needed.
- Dose-Response Studies: The optimal dosing for any potential cognitive effects of pregnenolone is not yet established.
- Biomarker Stratification: Future trials could benefit from stratifying participants based on baseline neurosteroid levels to identify populations most likely to respond to supplementation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The clinical and therapeutic potentials of dehydroepiandrosterone and pregnenolone in schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pregnenolone, dehydroepiandrosterone, and schizophrenia: alterations and clinical trials -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proof-of-concept randomized controlled trial of pregnenolone in schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pregnenolone as a novel therapeutic candidate in schizophrenia: emerging preclinical and clinical evidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pregnenolone as a novel therapeutic candidate in schizophrenia: emerging preclinical and clinical evidence | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Neurosteroids in Schizophrenia: Pathogenic and Therapeutic Implications [frontiersin.org]



- 8. Scholarly Article or Book Chapter | Proof-of-Concept Trial with the Neurosteroid Pregnenolone Targeting Cognitive and Negative Symptoms in Schizophrenia | ID: ff365f33k | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. clinicalschizophrenia.net [clinicalschizophrenia.net]
- To cite this document: BenchChem. [comparing the efficacy of pregnenolone versus DHEA on cognitive function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7854000#comparing-the-efficacy-of-pregnenolone-versus-dhea-on-cognitive-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com